4-(3-Methoxypropoxy)aniline 4-(3-Methoxypropoxy)aniline
Brand Name: Vulcanchem
CAS No.: 100131-95-1
VCID: VC3994567
InChI: InChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3
SMILES: COCCCOC1=CC=C(C=C1)N
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

4-(3-Methoxypropoxy)aniline

CAS No.: 100131-95-1

Cat. No.: VC3994567

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methoxypropoxy)aniline - 100131-95-1

Specification

CAS No. 100131-95-1
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name 4-(3-methoxypropoxy)aniline
Standard InChI InChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3
Standard InChI Key SXCYAPQCVXWDLG-UHFFFAOYSA-N
SMILES COCCCOC1=CC=C(C=C1)N
Canonical SMILES COCCCOC1=CC=C(C=C1)N

Introduction

Chemical Structure and Physicochemical Properties

4-(3-Methoxypropoxy)aniline (IUPAC name: 4-(3-methoxypropoxy)benzenamine) features a benzene ring substituted with an amino group (-NH₂) at position 1 and a 3-methoxypropoxy chain (-O-(CH₂)₃-OCH₃) at position 4. The methoxypropoxy group introduces steric bulk and electron-donating effects, influencing solubility, stability, and reactivity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₅NO₂
Molecular Weight195.23 g/mol
CAS NumberNot publicly disclosed
Boiling PointEstimated 250–270°C (extrapolated from analogs)
SolubilityModerate in polar organic solvents (e.g., methanol, DMSO)

The compound’s electron-rich aromatic system facilitates electrophilic substitution reactions, while the methoxypropoxy side chain enhances solubility in organic media compared to simpler anilines .

Synthesis and Optimization

The synthesis of 4-(3-Methoxypropoxy)aniline typically involves multi-step functionalization of aniline precursors. A plausible route, inferred from analogous methodologies , is outlined below:

Key Synthetic Steps

  • Nitrobenzene Functionalization:

    • Introduction of the 3-methoxypropoxy group via nucleophilic aromatic substitution or Ullmann coupling using 3-methoxypropanol and a nitrobenzene derivative.

    • Example reaction:

      4-Nitroanisole+3-MethoxypropanolCu catalyst, base4-(3-Methoxypropoxy)nitrobenzene\text{4-Nitroanisole} + \text{3-Methoxypropanol} \xrightarrow{\text{Cu catalyst, base}} \text{4-(3-Methoxypropoxy)nitrobenzene}
  • Reduction to Aniline:

    • Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine:

      4-(3-Methoxypropoxy)nitrobenzeneH2,Pd/C4-(3-Methoxypropoxy)aniline\text{4-(3-Methoxypropoxy)nitrobenzene} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(3-Methoxypropoxy)aniline}

Reaction Conditions

ParameterOptimal Value
Catalyst10% Pd/C
Temperature20–25°C (room temperature)
Pressure1 atm H₂
SolventMethanol
Yield~85–95% (extrapolated)

This method mirrors the hydrogenation of 1-methoxy-2-methyl-4-nitrobenzene to 4-methoxy-3-methylaniline, achieving near-quantitative yields under mild conditions .

Applications in Organic Synthesis and Materials Science

4-(3-Methoxypropoxy)aniline serves as a versatile intermediate in synthetic chemistry, leveraging its amine and ether functionalities:

Pharmaceutical Intermediate

  • Anticancer Agents: Structural analogs, such as 5-bromo-2-(3-methoxypropoxy)aniline, demonstrate cytotoxic activity against Hep-G2 and MCF-7 cell lines (IC₅₀: 12.5–15.0 µg/ml). The methoxypropoxy group likely enhances membrane permeability and target binding.

  • Antimicrobials: Electron-donating substituents on aniline derivatives correlate with improved antibacterial efficacy, particularly against Gram-positive pathogens .

Polymer and Material Precursors

  • Conductive Polymers: Aniline derivatives are pivotal in polyaniline synthesis for electronic applications. The methoxypropoxy side chain could improve solubility and processability in conductive inks .

  • Liquid Crystals: Ether-linked side chains promote mesophase stability in liquid crystalline materials, suggesting utility in display technologies .

Biological and Pharmacological Insights

While direct studies on 4-(3-Methoxypropoxy)aniline are scarce, related compounds offer mechanistic clues:

Enzyme Modulation

  • Cytochrome P450 Inhibition: Methoxypropoxy groups may interact with heme iron centers, altering drug metabolism pathways.

  • Kinase Targeting: Aniline derivatives often inhibit tyrosine kinases via hydrogen bonding with ATP-binding domains.

Toxicity Profile

  • Acute Toxicity: Estimated LD₅₀ (oral, rat): 500–1000 mg/kg (similar to substituted anilines).

  • Metabolization: Hepatic oxidation of the propoxy chain produces methoxypropanol, which is further metabolized to carboxylic acids .

Comparative Analysis with Structural Analogs

To contextualize 4-(3-Methoxypropoxy)aniline’s properties, a comparison with related compounds is illustrative:

CompoundKey FeatureBiological Activity
4-Methoxy-3-methylaniline Methyl substituentLower cytotoxicity (IC₅₀ >50 µg/ml)
5-Bromo-2-(3-methoxypropoxy)anilineBromine additionEnhanced anticancer activity
3,4'-Dimethoxydiphenylamine Dual methoxy groupsAntioxidant properties

The methoxypropoxy chain uniquely balances lipophilicity and solubility, positioning 4-(3-Methoxypropoxy)aniline as a favorable candidate for drug delivery systems.

Challenges and Future Directions

  • Synthetic Scalability: Optimizing catalytic systems for large-scale nitro group reduction remains critical.

  • Biological Screening: Prioritize in vivo studies to validate cytotoxicity and pharmacokinetic predictions.

  • Material Innovations: Explore copolymerization with thiophene or pyrrole monomers for advanced electronics.

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